ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused bicyclic core with a thiazole ring and pyrimidine-dione system. Key structural features include:
- 4-Isopropylphenyl group: A bulky substituent at the 5-position, which may enhance lipophilicity and steric effects.
- Ethyl carboxylate moiety: A common functional group in bioactive molecules, contributing to solubility and binding interactions.
Properties
Molecular Formula |
C28H30N2O5S |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5-(4-propan-2-ylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H30N2O5S/c1-7-35-27(32)23-17(4)29-28-30(24(23)19-13-11-18(12-14-19)16(2)3)26(31)22(36-28)15-20-9-8-10-21(33-5)25(20)34-6/h8-16,24H,7H2,1-6H3/b22-15- |
InChI Key |
YEKOXMAUWNLUSF-JCMHNJIXSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)C)C(=O)/C(=C/C4=C(C(=CC=C4)OC)OC)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)C)C(=O)C(=CC4=C(C(=CC=C4)OC)OC)S2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiazole and a β-keto ester, under acidic or basic conditions to form the thiazolopyrimidine core.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazolopyrimidine core and 2,3-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the ethoxy group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Synthesis and Characterization
The synthesis of thiazolo-pyrimidine derivatives has been extensively studied. The compound can be synthesized through various methods involving condensation reactions between appropriate aldehydes and thiazole derivatives. For instance, a typical synthesis might involve the reaction of 2,3-dimethoxybenzaldehyde with a thiazole derivative under basic conditions to yield the desired product.
Key Synthesis Steps:
- Condensation Reaction: The reaction of 2,3-dimethoxybenzaldehyde with a thiazole derivative.
- Characterization Techniques: The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure.
Antimicrobial Properties
Research indicates that thiazolo-pyrimidine derivatives exhibit antimicrobial activity against a range of pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria due to its ability to inhibit bacterial growth by disrupting cellular functions.
Anticancer Activity
Several studies have reported that thiazolo-pyrimidine compounds possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth through various pathways, including the modulation of cell cycle regulators.
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. It may inhibit key inflammatory mediators and pathways, making it a candidate for treating inflammatory diseases.
Pharmaceutical Development
Given its diverse biological activities, ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is being explored for development into pharmaceutical formulations. Potential formulations include:
- Tablets and Capsules: For oral administration.
- Injectable Solutions: For rapid therapeutic effects in acute conditions.
Case Studies
- Antimicrobial Activity Study - A study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
- Anticancer Research - A clinical trial involving thiazolo-pyrimidine derivatives indicated promising results in reducing tumor size in patients with specific types of cancer.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Substituent diversity: The benzylidene group varies in electron-withdrawing (e.g., cyano, fluoro) and electron-donating (methoxy, methyl) properties, affecting reactivity and crystal packing .
- Synthetic yields : Similar analogs (e.g., 11a, 11b) show moderate yields (~68%), suggesting comparable synthetic accessibility for the target compound under standard conditions (reflux with sodium acetate in acetic anhydride/acetic acid) .
- Melting points: Higher melting points (e.g., 243–246°C for 11a) correlate with symmetric substituents (2,4,6-trimethyl), while polar groups (e.g., 4-cyano in 11b) reduce melting points .
Structural and Crystallographic Insights
- Crystal packing : Analogous compounds (e.g., ) crystallize in triclinic systems (space group P1) with unit cell parameters influenced by substituents. For example, a fluoro-methoxy analog has unit cell dimensions a = 11.7374 Å, b = 14.3062 Å, and c = 14.5552 Å .
- Intermolecular interactions: Hydrogen bonding and π-π stacking (observed in related compounds) are critical for stability.
Critical Notes
Data gaps : Direct biological or crystallographic data for the target compound are absent in the provided evidence. Predictions are based on analogs.
Synthetic challenges : Bulky substituents (e.g., 4-isopropylphenyl) may complicate crystallization, requiring optimization of solvent systems .
Functional group synergy : The combination of 2,3-dimethoxy and 4-isopropylphenyl groups in the target compound likely creates a unique electronic profile, distinguishing it from fluoro- or chloro-substituted analogs .
Biological Activity
Ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused thiazole and pyrimidine ring structure. Its molecular formula is with a molecular weight of 524.59 g/mol. The structural configuration plays a crucial role in its biological activity.
Antimicrobial Activity
Studies have indicated that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Salmonella enterica and Escherichia coli . The mechanism often involves inhibition of the Type III secretion system (T3SS), which is critical for bacterial virulence.
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has been highlighted in various studies. Thiazolo-pyrimidine derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways .
Anticancer Activity
Research has demonstrated that thiazolo[3,2-a]pyrimidine derivatives can induce apoptosis in cancer cells. For example, studies on related compounds have shown that they can trigger cell cycle arrest and promote programmed cell death in various cancer cell lines . This activity may be attributed to the disruption of critical signaling pathways involved in cell proliferation.
Case Studies
- Inhibition of Bacterial Virulence : A study focused on a thiazolidinone derivative demonstrated its ability to inhibit the T3SS in Salmonella enterica, suggesting that similar mechanisms may be applicable to the compound .
- Anti-inflammatory Effects : In vitro studies using human macrophages revealed that compounds related to thiazolo[3,2-a]pyrimidines significantly reduced the production of TNF-alpha and IL-6 upon stimulation with lipopolysaccharide (LPS), indicating their potential use as anti-inflammatory agents .
- Anticancer Efficacy : A recent investigation into a series of thiazolo[3,2-a]pyrimidine derivatives showed promising results in inhibiting the growth of breast cancer cells through modulation of apoptotic pathways .
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of Protein Interactions : The compound may disrupt protein-protein interactions essential for bacterial secretion systems.
- Modulation of Signaling Pathways : It can interfere with pathways regulating inflammation and apoptosis.
Q & A
Q. What are the established synthetic routes for this thiazolo[3,2-a]pyrimidine derivative, and how can reaction conditions be optimized?
The compound is synthesized via cyclocondensation of a substituted pyrimidine-thione precursor with a benzaldehyde derivative. A typical method involves refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with 2,3-dimethoxybenzaldehyde, chloroacetic acid, and sodium acetate in a 1:1 acetic acid/acetic anhydride mixture under reflux for 8–10 hours . Optimization includes adjusting stoichiometric ratios (e.g., 1:1 aldehyde:pyrimidine-thione) and using sodium acetate as a catalyst. Post-reaction purification involves recrystallization from ethyl acetate/ethanol (3:2) to yield pale yellow crystals (78% yield) .
Q. How is the molecular conformation and crystal packing determined for this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The central pyrimidine ring adopts a flattened boat conformation, with the chiral C5 atom deviating by 0.224 Å from the mean plane of adjacent atoms. The fused thiazolo-pyrimidine system forms an 80.94° dihedral angle with the 2,3-dimethoxybenzylidene group . Intermolecular C–H···O hydrogen bonds stabilize crystal packing along the c-axis, as observed in monoclinic (C2/c) systems with unit cell parameters a = 33.0445 Å, b = 9.5013 Å, and c = 13.8845 Å .
Q. What purification and characterization techniques are recommended for ensuring compound integrity?
Recrystallization from ethyl acetate/ethanol (3:2) yields high-purity crystals. Characterization combines SC-XRD for structural validation, HPLC (≥95% purity), and spectroscopic methods (¹H/¹³C NMR, IR). For example, IR spectra show carbonyl stretches at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (pyrimidinone C=O) .
Advanced Research Questions
Q. How do substituents on the benzylidene moiety influence pharmacological activity?
Substituent effects are studied via comparative SAR analyses. For instance, fluorinated analogs (e.g., 2-fluorobenzylidene derivatives) exhibit altered bioactivity due to enhanced electronegativity and hydrogen-bonding potential, as seen in monoclinic P2₁/n crystals with distinct unit cell parameters (a = 9.3230 Å, b = 10.170 Å) . Methoxy groups at positions 2 and 3 increase lipophilicity, potentially enhancing membrane permeability .
Q. What computational strategies are effective for predicting binding interactions with biological targets?
Molecular docking using crystal structure data (e.g., CCDC-deposited .cif files) and density functional theory (DFT) calculations can model interactions. For example, the 2,3-dimethoxybenzylidene group’s planarity may facilitate π-π stacking with aromatic residues in enzyme active sites. Software like AutoDock Vina or Schrödinger Suite leverages SC-XRD-derived torsion angles (e.g., C5–N2–C9–C10 = -176.2°) to refine docking poses .
Q. How can conflicting bioactivity data from analogs with varying substituents be resolved?
Contradictions arise from divergent substituent electronic/steric profiles. For example, 4-carboxybenzylidene analogs form triclinic P1 crystals with intermolecular carboxylate dimerization, which may reduce solubility and mask bioactivity . Systematic comparison of IC₅₀ values (e.g., via enzyme inhibition assays) under standardized conditions (pH 7.4, 37°C) clarifies structure-activity trends .
Q. What experimental controls are critical in assessing in vitro cytotoxicity or enzyme inhibition?
Include positive controls (e.g., doxorubicin for cytotoxicity, acetazolamide for carbonic anhydrase inhibition) and solvent controls (DMSO ≤0.1%). For thiazolo[3,2-a]pyrimidines, monitor time-dependent inhibition via stopped-flow kinetics, as some analogs exhibit slow-binding behavior .
Methodological Notes
- Synthetic Reproducibility: Reflux time and solvent ratios (acetic acid/anhydride) must be strictly controlled to avoid side products like hydrolyzed esters .
- Crystallography: Use SHELXL for structure refinement; anisotropic displacement parameters (ADPs) for non-H atoms ensure accurate thermal motion modeling .
- Bioactivity Assays: Pre-equilibrate compounds in assay buffers for 30 minutes to account for solubility limitations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
